![molecular formula C8H12N2 B065932 (S)-1-(pyridin-4-yl)propan-1-amine CAS No. 186029-03-8](/img/structure/B65932.png)
(S)-1-(pyridin-4-yl)propan-1-amine
Overview
Description
(-)-1-(Pyridin-4-yl)propan-1-amine, commonly referred to as N-pyridylpropan-1-amine or NPP, is an organic compound that has been widely studied in scientific research due to its versatile applications. It is a chiral amine that can be synthesized using a variety of methods and has been used in a range of studies, including medical and biochemical research.
Scientific Research Applications
NPP has been used in a variety of scientific research applications, including medical, biochemical, and pharmacological research. In medical research, NPP has been used to investigate the effects of chirality on drug efficacy and safety. In biochemical research, NPP has been used to study the structure and function of enzymes, proteins, and other biomolecules. In pharmacological research, NPP has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of NPP is not yet fully understood. However, it is believed that NPP acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. NPP has also been shown to interact with other receptors, such as the dopamine D2 receptor, which is involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects
NPP has been shown to have a variety of biochemical and physiological effects. In animal studies, NPP has been shown to have antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory and analgesic effects, as well as to reduce blood pressure. In humans, NPP has been shown to have antidepressant and anxiolytic effects, as well as to reduce stress and improve sleep quality.
Advantages and Limitations for Lab Experiments
NPP has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is simple and efficient. It is also a chiral compound, which allows for the study of the effects of chirality on drug efficacy and safety. However, NPP also has several limitations. It is a relatively unstable compound, and its synthesis requires specialized equipment and expertise.
Future Directions
NPP has a variety of potential future directions. One potential direction is the development of new synthesis methods for NPP, which could improve its stability and reduce its cost. Another potential direction is the study of the effects of NPP on other receptors, such as the serotonin 5-HT1A receptor, which is involved in the regulation of appetite, mood, and sleep. Finally, NPP could be studied for its potential therapeutic effects, such as its ability to reduce anxiety and depression.
Synthesis Methods
NPP can be synthesized using a variety of methods, such as reductive amination, condensation reactions, and alkylation reactions. The most commonly used synthesis method is the reductive amination of pyridine with propanal, which yields NPP in a high yield. The condensation reaction of pyridine and propanal in the presence of an acid catalyst, such as sulfuric acid, can also be used to synthesize NPP. Finally, the alkylation of pyridine with propanal in the presence of a base, such as sodium hydroxide, can also be used to synthesize NPP.
properties
IUPAC Name |
(1S)-1-pyridin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-3-5-10-6-4-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZORUFTNLGLI-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298484 | |
Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(pyridin-4-yl)propan-1-amine | |
CAS RN |
186029-03-8 | |
Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186029-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Ethyl-4-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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